molecular formula C14H23N3O2 B2927283 Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate CAS No. 1975118-45-6

Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate

Cat. No.: B2927283
CAS No.: 1975118-45-6
M. Wt: 265.357
InChI Key: YJKUNATZUDHLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features a pyrazole core substituted with an ethyl ester group, a methyl group, and a 2-methylpiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with β-keto esters to form the pyrazole core, followed by subsequent functionalization to introduce the ethyl ester and the 2-methylpiperidin-1-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate can be compared with other similar pyrazole derivatives, such as:

  • Ethyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate: This compound lacks the methyl group on the piperidine ring, which can affect its binding affinity and biological activity.

  • Ethyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate: This compound has a morpholine group instead of piperidine, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-19-14(18)12-9-16(3)15-13(12)10-17-8-6-5-7-11(17)2/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKUNATZUDHLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN2CCCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.